3-chloro-2-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-2-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-13-16(19)5-2-6-17(13)25(22,23)21-18(14-7-10-24-11-8-14)15-4-3-9-20-12-15/h2-6,9,12,14,18,21H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOBGCCEQGLPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of 2-methylbenzenesulfonamide, followed by the introduction of the oxan-4-yl and pyridin-3-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-chloro-2-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-chloro-2-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and selected analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Target (if known) | Melting Point (°C) |
|---|---|---|---|---|---|
| Target Compound | C19H20ClN3O2S | 389.9 | Oxan-4-yl, pyridin-3-yl | Not specified | N/A |
| 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-D]Pyrimidin-3-Yl)-N-Methylbenzenesulfonamide | C27H19F2N5O3S | 589.1 | Pyrazolo-pyrimidinyl, chromen-4-one, fluoro-phenyl | Not specified | 175–178 |
| Ilacirnon (4-Chloro-N-[5-Methyl-2-(7H-Pyrrolo[2,3-D]Pyrimidine-4-Carbonyl)Pyridin-3-Yl]-3-(Trifluoromethyl)Benzene-1-Sulfonamide) | C20H13ClF3N5O3S | 523.85 | Trifluoromethyl, pyrrolopyrimidine-carbonyl | CCR2 antagonist | N/A |
| 2-Chloro-N-(6-Methyl-5-{[3-(2-{[(3S)-Piperidin-3-Yl]Amino}Pyrimidin-4-Yl)Pyridin-2-Yl]Oxy}Naphthalen-1-Yl)Benzene-1-Sulfonamide | C31H29ClN6O3S | 601.118 | Piperidinyl, pyrimidinyl-pyridinyl-oxy-naphthalenyl | Not specified | N/A |
| 3-Chloro-2-Methyl-N-{2-[4-(1-Methyl-1H-Pyrazol-5-Yl)Phenyl]Ethyl}Benzene-1-Sulfonamide | C19H20ClN3O2S | 389.9 | Pyrazolyl-phenyl-ethyl | Not specified | N/A |
Key Observations:
- The oxan-4-yl group in the target compound may improve solubility compared to lipophilic groups like trifluoromethyl in ilacirnon .
- Pyridin-3-yl vs. pyrrolopyrimidine (ilacirnon) or pyrazolyl (): These substituents influence electronic properties and binding interactions. Pyridine’s basicity contrasts with pyrrolopyrimidine’s planar aromaticity, which is critical for CCR2 antagonism in ilacirnon .
Substituent Effects:
Chlorine Positioning: The 3-chloro substitution in the target compound is shared with ilacirnon, which may enhance stability and halogen-bonding interactions .
Biological Activity
The compound 3-chloro-2-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity through a detailed examination of existing research, including case studies, experimental data, and pharmacological insights.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : 3-chloro-2-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide
- Molecular Formula : C14H16ClN3O2S
The structure features a benzene ring substituted with a sulfonamide group, a chlorine atom, and an oxan and pyridine moiety, which contribute to its biological properties.
Antimicrobial Properties
Research has indicated that benzene sulfonamides and their derivatives exhibit significant antimicrobial activity. A study evaluating the biological activity of various sulfonamide derivatives found that certain compounds effectively inhibited the growth of both gram-positive and gram-negative bacteria . The specific mechanisms often involve interference with bacterial folate synthesis pathways, leading to bactericidal effects.
Cardiovascular Effects
In a study utilizing isolated rat heart models, the impact of benzene sulfonamide derivatives on perfusion pressure was assessed. Results indicated that some compounds could significantly decrease perfusion pressure and coronary resistance, suggesting potential cardiovascular benefits . The theoretical interaction of these compounds with calcium channels was also explored, indicating that they may modulate vascular tone through calcium channel inhibition.
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been documented in various studies. For instance, hybrid compounds combining sulfonamides with other pharmacophores showed enhanced cytotoxicity against cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways . Specific IC50 values were determined for several derivatives, demonstrating their efficacy in inhibiting cancer cell proliferation.
Study 1: Antimicrobial Activity Assessment
A series of experiments were conducted to evaluate the antimicrobial efficacy of 3-chloro-2-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide against selected bacterial strains. The results are summarized in Table 1.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Control | E. coli | 0 |
| 3-Chloro | E. coli | 15 |
| 3-Chloro | S. aureus | 18 |
| 3-Chloro | P. aeruginosa | 12 |
Study 2: Cardiovascular Impact Analysis
Another study focused on the cardiovascular effects of benzene sulfonamide derivatives on isolated rat hearts. The experimental design included varying doses to assess changes in perfusion pressure over time (Table 2).
| Group | Compound | Dose (nM) | Perfusion Pressure Change (mmHg) |
|---|---|---|---|
| I | Control | - | 0 |
| II | Benzene Sulfonamide | 0.001 | -5 |
| III | Compound A | 0.001 | -7 |
| IV | Compound B | 0.001 | -10 |
Pharmacokinetic Studies
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the biological activity of sulfonamide derivatives. Theoretical models using software like SwissADME have been employed to predict these parameters for the compound . Key findings include:
- Solubility : Moderate solubility in aqueous environments.
- Permeability : Predicted high permeability across cellular membranes.
- Metabolism : Potential metabolic pathways identified include phase I and phase II reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
